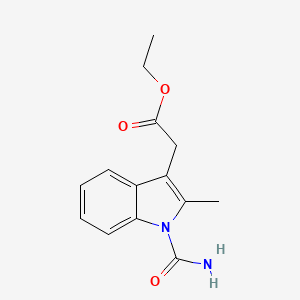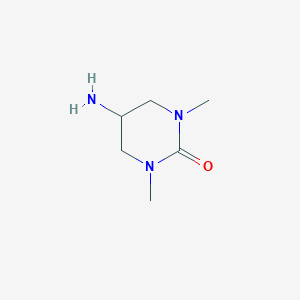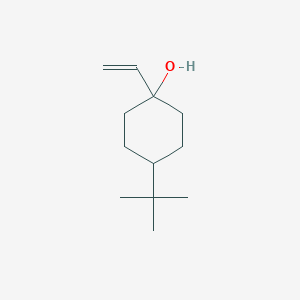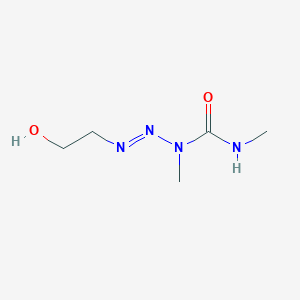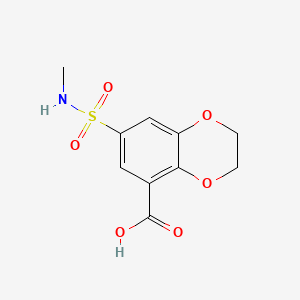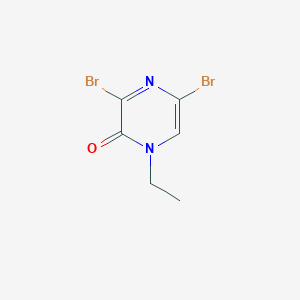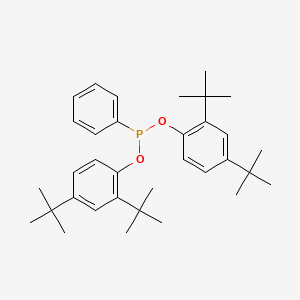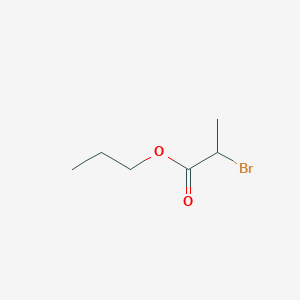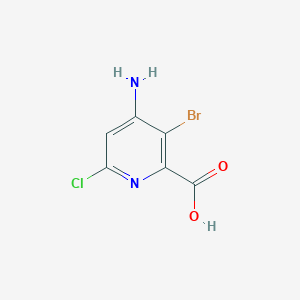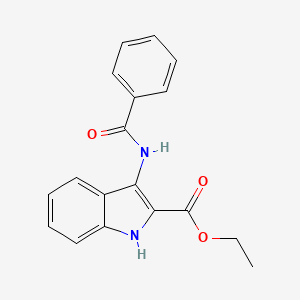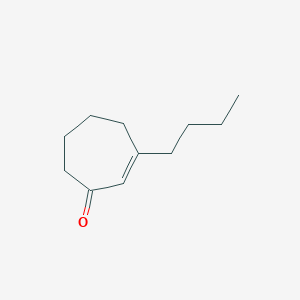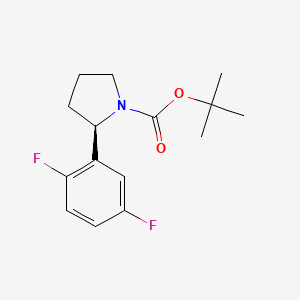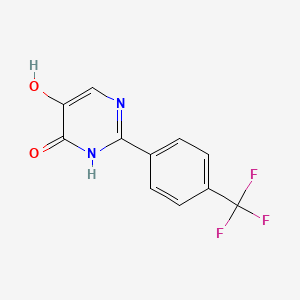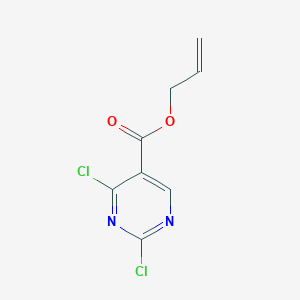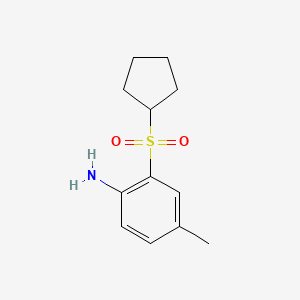
2-Cyclopentanesulfonyl-4-methyl-phenylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopentanesulfonyl-4-methyl-phenylamine is an organic compound that belongs to the class of sulfonamides It features a cyclopentane ring attached to a sulfonyl group, which is further connected to a phenylamine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopentanesulfonyl-4-methyl-phenylamine typically involves multiple steps. One common approach starts with the sulfonation of cyclopentane to introduce the sulfonyl group. This is followed by the attachment of the sulfonyl group to a 4-methyl-phenylamine through a nucleophilic substitution reaction. The reaction conditions often require the use of strong acids or bases to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonation and subsequent purification steps. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyclopentanesulfonyl-4-methyl-phenylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Substitution: Nucleophilic substitution reactions can replace the sulfonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, sulfides, and various substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
2-Cyclopentanesulfonyl-4-methyl-phenylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its sulfonamide group.
Industry: The compound can be used in the production of dyes, polymers, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2-Cyclopentanesulfonyl-4-methyl-phenylamine involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or industrial effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenethylamine: A simpler structure with similar biological activity.
4-Methylsulfonylphenylamine: Shares the sulfonyl and phenylamine groups but lacks the cyclopentane ring.
2-(4-Methylsulfonylphenyl)indole: Contains an indole ring instead of a cyclopentane ring, offering different chemical properties
Uniqueness
2-Cyclopentanesulfonyl-4-methyl-phenylamine is unique due to its combination of a cyclopentane ring with a sulfonyl-phenylamine structure.
Eigenschaften
Molekularformel |
C12H17NO2S |
|---|---|
Molekulargewicht |
239.34 g/mol |
IUPAC-Name |
2-cyclopentylsulfonyl-4-methylaniline |
InChI |
InChI=1S/C12H17NO2S/c1-9-6-7-11(13)12(8-9)16(14,15)10-4-2-3-5-10/h6-8,10H,2-5,13H2,1H3 |
InChI-Schlüssel |
IIBVBCPRWUHKDR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)N)S(=O)(=O)C2CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


